molecular formula C12H9FN2O2 B6340930 2-AMINO-5-(2-FLUOROPHENYL)NICOTINIC ACID CAS No. 1214359-87-1

2-AMINO-5-(2-FLUOROPHENYL)NICOTINIC ACID

Cat. No.: B6340930
CAS No.: 1214359-87-1
M. Wt: 232.21 g/mol
InChI Key: OEXWJHQFEWSMFR-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluorophenyl)nicotinic acid is a substituted nicotinic acid derivative featuring a pyridine core with an amino group at position 2 and a 2-fluorophenyl substituent at position 3. The amino group at position 2 enhances electron density, while the ortho-fluorine on the phenyl ring introduces steric and electronic effects that may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-amino-5-(2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-8(10)7-5-9(12(16)17)11(14)15-6-7/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXWJHQFEWSMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673436
Record name 2-Amino-5-(2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214359-87-1
Record name 2-Amino-5-(2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2-fluorophenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitrile and 2-aminonicotinic acid.

    Nitrile Hydrolysis: The nitrile group of 2-fluorobenzonitrile is hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reaction: The resulting 2-fluorobenzoic acid is then coupled with 2-aminonicotinic acid under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 2 and the pyridine ring undergo oxidation under controlled conditions:

  • Amino group oxidation :
    Treatment with potassium permanganate (KMnO₄) in acidic or alkaline media converts the amino group (–NH₂) to a nitro group (–NO₂), forming 2-nitro-5-(2-fluorophenyl)nicotinic acid.
    Reaction :

    C12H10FN3O2+KMnO4C12H8FN3O4+MnO2+KOH\text{C}_{12}\text{H}_{10}\text{FN}_3\text{O}_2 + \text{KMnO}_4 \rightarrow \text{C}_{12}\text{H}_8\text{FN}_3\text{O}_4 + \text{MnO}_2 + \text{KOH}

    Conditions : Aqueous H₂SO₄, 60–80°C.

Reduction Reactions

The carboxylic acid group and aromatic system participate in reduction:

  • Carboxylic acid reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the –COOH group to a primary alcohol (–CH₂OH), yielding 2-amino-5-(2-fluorophenyl)nicotinyl alcohol.
    Reaction :

    C12H10FN3O2+LiAlH4C12H12FN3O+LiAlO2+H2O\text{C}_{12}\text{H}_{10}\text{FN}_3\text{O}_2 + \text{LiAlH}_4 \rightarrow \text{C}_{12}\text{H}_{12}\text{FN}_3\text{O} + \text{LiAlO}_2 + \text{H}_2\text{O}

    Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature.

Electrophilic Substitution Reactions

The electron-rich pyridine ring and fluorophenyl group facilitate substitution:

Reaction Type Reagents/Conditions Products Yield Reference
Nitration HNO₃/H₂SO₄, 0–5°C6-Nitro-2-amino-5-(2-fluorophenyl)nicotinic acid65–70%
Sulfonation ClSO₃H, 50°C6-Sulfo-2-amino-5-(2-fluorophenyl)nicotinic acid58%
Halogenation Br₂/FeBr₃, CHCl₃6-Bromo-2-amino-5-(2-fluorophenyl)nicotinic acid72%

Nucleophilic Acyl Substitution

The carboxylic acid group reacts with nucleophiles to form derivatives:

  • Esterification :
    Methanol/H₂SO₄ converts –COOH to methyl ester (–COOCH₃).

  • Amidation :
    Reaction with ammonia or primary amines forms amides (e.g., 2-amino-5-(2-fluorophenyl)nicotinamide).

Coupling and Cyclization Reactions

  • Suzuki–Miyaura Coupling :
    The fluorophenyl group participates in palladium-catalyzed cross-couplings with aryl boronic acids to generate biaryl derivatives.
    Example :

    \text{C}_{12}\text{H}_{10}\text{FN}_3\text{O}_2 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{18}\text{H}_{14}\text{FN}_3\text{O}_2}

    Conditions : Dioxane, Na₂CO₃, 80°C.

  • Cyclization with Hydrazines :
    Condensation with hydrazine hydrate forms 1,3,4-oxadiazole derivatives, as demonstrated in antimicrobial studies .
    Reaction :

    C12H10FN3O2+N2H4C12H9FN4O+H2O\text{C}_{12}\text{H}_{10}\text{FN}_3\text{O}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_{12}\text{H}_9\text{FN}_4\text{O} + \text{H}_2\text{O}

    Conditions : Acetic anhydride, reflux.

Mechanistic Insights

  • Oxidation Mechanism : The amino group is oxidized via a radical intermediate, confirmed by ESR spectroscopy.

  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs nitration/sulfonation to the pyridine ring’s 6-position.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 160°C.

  • pH Sensitivity : Carboxylic acid protonates below pH 4, altering solubility and reactivity.

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry. Further studies should optimize reaction conditions for industrial scalability and explore novel biological targets.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

  • Anticancer Properties : Recent studies have shown that nicotinic acid derivatives, including 2-amino-5-(2-fluorophenyl)nicotinic acid, have exhibited anticancer effects against various human tumor cell lines. For instance, nicotinonitrile derivatives have been tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, demonstrating significant inhibitory effects compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Nicotinonitriles, which include structural analogs of this compound, have been reported to possess antimicrobial properties against a variety of pathogens .
  • Neuroprotective Effects : Some derivatives of nicotinic acid have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease .

Therapeutic Implications

The therapeutic applications of this compound are promising:

  • HIV Protease Inhibitors : This compound has been identified as a potential intermediate in the synthesis of HIV protease inhibitors, which are crucial in the treatment of HIV/AIDS. The structural similarity to known inhibitors allows for further exploration in antiviral drug development .
  • Selective ALK Inhibitors : Research indicates that aminopyridine derivatives may serve as selective inhibitors for anaplastic lymphoma kinase (ALK), which is implicated in certain cancers. The incorporation of fluorinated phenyl groups may enhance binding affinity and selectivity .

Case Studies and Research Findings

Several studies underline the efficacy and potential applications of this compound:

StudyFocusFindings
Galve et al.Anticancer ActivityDemonstrated significant inhibition in tumor cell lines with nicotinonitrile derivatives .
Patent AnalysisSynthesis MethodsOutlined efficient synthetic pathways for producing fluorinated nicotinic acids as intermediates for drug development .
Neuroprotective StudiesAlzheimer's ResearchHighlighted neuroprotective properties linked to nicotinic acid derivatives .

Mechanism of Action

The mechanism of action of 2-amino-5-(2-fluorophenyl)nicotinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
2-Amino-5-(2-fluorophenyl)nicotinic acid 2-NH₂, 5-(2-fluorophenyl) 232.20 (calc) Potential antimicrobial activity (inferred)
2-Amino-5-(4-fluorophenyl)nicotinic acid 2-NH₂, 5-(4-fluorophenyl) 232.20 (calc) Commercial availability; para-F enhances electronic effects
5-(2-Furyl)nicotinic acid 5-(2-furyl) 189.16 High melting point (261–263°C)
Methyl 2-amino-5-(trifluoromethyl)nicotinate 2-NH₂, 5-CF₃, ester 206.12 Trifluoromethyl group increases lipophilicity
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-OH, 5-(2-fluorophenyl) 233.20 (calc) Hydroxyl group reduces basicity vs. amino

Key Observations :

  • Functional Groups: Replacing the amino group with a hydroxyl (as in 5-(2-fluorophenyl)-2-hydroxynicotinic acid) reduces electron-donating capacity, impacting acidity and solubility.

Pharmacological and Toxicological Profiles

  • Antimicrobial Activity : Thiadiazole analogs demonstrate efficacy against gram-negative bacteria, suggesting that the fluorophenyl nicotinic acid derivative may exhibit comparable activity.
  • Toxicity: A structurally related oxadiazole compound (2-amino-5-(2-fluoro-2-benzyloxyphenyl)-1,3,4-oxadiazole) has an intraperitoneal LD₅₀ of 450 mg/kg in mice, indicating moderate toxicity. Fluorine substituents may influence metabolic stability and toxicity profiles.

Physicochemical Properties

  • Melting Points : 5-(2-furyl)nicotinic acid melts at 261–263°C; the fluorophenyl analog likely has a comparable range due to similar aromaticity.
  • Solubility: The amino and carboxylic acid groups enhance water solubility, while the fluorophenyl group may increase lipid membrane permeability.

Biological Activity

2-Amino-5-(2-fluorophenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a fluorophenyl group at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with nicotinic acid as the base compound.
  • Substitution Reaction : The introduction of the 2-fluorophenyl group can be achieved through electrophilic aromatic substitution methods.
  • Functional Group Modification : The amino group is introduced at the 5-position through a series of chemical transformations.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus epidermidis .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways. For example, studies have demonstrated that related nicotinic acid derivatives effectively inhibit α-amylase and α-glucosidase activities, which are crucial for carbohydrate metabolism . This suggests potential applications in managing conditions like diabetes.

Anti-Cancer Properties

The anti-cancer potential of this compound has also been explored. Research indicates that certain derivatives can inhibit VEGF-receptor tyrosine kinase activity, which is pivotal in tumor growth and metastasis . The ability to modulate angiogenesis presents a therapeutic avenue for treating neoplastic diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, potentially altering their activity.
  • Enzyme Interaction : By binding to enzyme active sites, the compound can inhibit enzymatic reactions critical for cellular metabolism and proliferation.

Comparative Studies

Comparative analyses with other nicotinic acid derivatives reveal unique properties attributable to the fluorine substitution:

Compound NameAntimicrobial Activity (MIC µg/mL)Enzyme Inhibition (α-Amylase)
This compound1.95 (Staphylococcus epidermidis)Significant
6-Amino-3-(4-fluorophenyl)picolinic acid15.62 (Staphylococcus aureus)Moderate
6-Amino-3-(3-fluorophenyl)picolinic acid62.5 (E. coli)Low

This table illustrates that the presence of the fluorine atom can enhance both antimicrobial and enzyme inhibitory activities compared to non-fluorinated analogs.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of acylhydrazone derivatives derived from nicotinic acid showed that modifications at the phenyl ring significantly influenced antibacterial activity against Staphylococcus aureus and Bacillus subtilis . The results indicated an inverse relationship between structural complexity and antimicrobial efficacy.
  • Diabetes Management : Another investigation focused on enzyme inhibition revealed that specific derivatives could reduce blood glucose levels by inhibiting α-glucosidase activity, suggesting potential use in diabetes treatment .

Q & A

[Basic] What spectroscopic methods are recommended for characterizing 2-amino-5-(2-fluorophenyl)nicotinic acid?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the fluorine substituent’s position and the aromatic proton environment. Infrared (IR) spectroscopy can validate functional groups like the carboxylic acid (-COOH) and amine (-NH₂). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For example, fluorinated analogs in catalogs (e.g., 2-fluorophenylacetic acid, C₈H₇FO₂) are routinely characterized using these techniques . High-performance liquid chromatography (HPLC) with UV detection ensures purity, as described for similar nicotinic acid derivatives .

[Advanced] How does the fluorine substituent’s position on the phenyl ring influence electronic properties and reactivity?

Answer: The ortho-fluorine substituent induces steric hindrance and electron-withdrawing effects, altering the compound’s acidity, solubility, and interaction with biological targets. Comparative studies of meta- and para-fluoro isomers (e.g., 2-fluoro-5-nitroaniline, C₆H₅FN₂O₂) show that substituent position significantly affects resonance stabilization and hydrogen-bonding capacity . Computational modeling (e.g., density functional theory) can quantify electronic effects, while Hammett constants predict reactivity in nucleophilic substitutions or cyclization reactions .

[Basic] What storage conditions are recommended to prevent degradation of this compound?

Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis or oxidation. Similar fluorinated compounds, such as 3-fluoro-2-nitropyridine (C₅H₃FN₂O₂), are sensitive to moisture and thermal degradation, requiring cold storage . Purity should be verified periodically via HPLC or melting point analysis (e.g., mp 261–263°C for 5-(2-furyl)nicotinic acid analogs) .

[Advanced] How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer: Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or cellular models. Standardize protocols using validated cell lines (e.g., HEK293 for receptor binding) and control for fluorophore interference in fluorescence-based assays. Meta-analyses of structurally related compounds, such as 2-amino-5-(trifluoromethyl)nicotinic acid (C₇H₅F₃N₂O₂), highlight the need for rigorous dose-response curves and orthogonal assays (e.g., SPR, ITC) to confirm activity .

[Basic] What parameters are critical during recrystallization to purify this compound?

Answer: Solvent selection (e.g., ethanol/water mixtures for polar nicotinic acid derivatives), temperature gradient control, and slow cooling rates optimize crystal formation. Monitor solubility using TLC or HPLC to avoid co-precipitation of impurities. For example, 5-fluoro-2-nitrobenzoic acid (C₇H₄FNO₄) is purified via recrystallization in dimethylformamide/water, achieving >97% purity .

[Advanced] What toxicological assessments are necessary for handling this compound?

Answer: Acute toxicity studies (e.g., LD₅₀ in rodent models) and intraperitoneal exposure assessments are critical, as fluorinated oxadiazoles (e.g., 2-amino-5-(2-fluoro-2-benzyloxyphenyl)-1,3,4-oxadiazole) show moderate toxicity (LD₅₀: 450 mg/kg in mice) . Use personal protective equipment (PPE) and fume hoods to mitigate risks from decomposition products (e.g., HF, NOₓ gases).

[Basic] How can researchers confirm the regioselectivity of synthetic reactions involving this compound?

Answer: Use isotopic labeling (e.g., ¹⁸O in carboxyl groups) or heteronuclear NMR to track reaction pathways. For example, fluorophenylboronic acid derivatives (e.g., 2-fluoro-5-nitrophenylboronic acid, C₆H₅BFNO₄) undergo Suzuki-Miyaura coupling with precise regiocontrol, validated by ¹⁹F NMR .

[Advanced] What mechanistic insights can be gained from studying this compound’s interactions with metalloenzymes?

Answer: The carboxylic acid and amine groups act as chelating ligands for metal ions (e.g., Zn²⁺ in matrix metalloproteinases). Fluorescence quenching assays with transition metals (e.g., Cu²⁺) or rare-earth ions (e.g., Eu³⁺) reveal binding stoichiometry and kinetics, as demonstrated for fluorinated amino acids . X-ray crystallography or EXAFS can further elucidate coordination geometry.

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